5-Amino-3-(3-chloro-4-methylphenyl)-1H-1,2,4-triazole
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Overview
Description
5-Amino-3-(3-chloro-4-methylphenyl)-1H-1,2,4-triazole: is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-3-(3-chloro-4-methylphenyl)-1H-1,2,4-triazole typically involves the reaction of 3-chloro-4-methylphenylhydrazine with formamide under acidic conditions. The reaction proceeds through cyclization to form the triazole ring .
Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis routes that ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pH control, are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, enhancing its biological activity.
Substitution: The chloro group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic or neutral conditions.
Major Products: The major products formed from these reactions include various substituted triazoles, which have enhanced biological and chemical properties .
Scientific Research Applications
Chemistry: In chemistry, 5-Amino-3-(3-chloro-4-methylphenyl)-1H-1,2,4-triazole is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown significant biological activity, including antimicrobial, antifungal, and anticancer properties. It is used in the development of new drugs and therapeutic agents .
Medicine: In medicine, derivatives of this compound are being explored for their potential use in treating various diseases, including cancer and infectious diseases. Its ability to interact with biological targets makes it a promising candidate for drug development .
Industry: In the industrial sector, the compound is used in the production of agrochemicals and materials with specific properties. Its versatility and reactivity make it valuable for various industrial applications .
Mechanism of Action
The mechanism of action of 5-Amino-3-(3-chloro-4-methylphenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The presence of the amino and chloro-methylphenyl groups enhances its binding affinity and specificity for these targets .
Comparison with Similar Compounds
3-Amino-1,2,4-triazole: A simpler analog with similar biological activities.
5-Amino-1,2,4-triazole: Another analog with a different substitution pattern.
3-Chloro-4-methylphenyl-1,2,4-triazole: A compound with similar substituents but lacking the amino group.
Uniqueness: This makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C9H9ClN4 |
---|---|
Molecular Weight |
208.65 g/mol |
IUPAC Name |
5-(3-chloro-4-methylphenyl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H9ClN4/c1-5-2-3-6(4-7(5)10)8-12-9(11)14-13-8/h2-4H,1H3,(H3,11,12,13,14) |
InChI Key |
SWHJQMRLNPBERX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC(=NN2)N)Cl |
Origin of Product |
United States |
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